N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic amide derivative characterized by a complex structure featuring a 4-chloro-3,5-dimethylphenoxy group, a benzyl substituent, and a 1,1-dioxidotetrahydrothiophen (tetrahydrothiophene sulfone) moiety.
Properties
Molecular Formula |
C22H26ClNO4S |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-15-11-20(12-16(2)21(15)23)28-17(3)22(25)24(13-18-7-5-4-6-8-18)19-9-10-29(26,27)14-19/h4-8,11-12,17,19H,9-10,13-14H2,1-3H3 |
InChI Key |
VPAWLTJPTXDTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Propanamide Backbone Formation
The propanamide core is synthesized through the reaction of a substituted propanoic acid with an amine. For example, 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid can be coupled with 1,1-dioxidotetrahydrothiophen-3-amine under activating conditions. Common coupling agents include isobutyl chloroformate or EDC/HOBt .
Benzyl Group Introduction
The benzyl group is introduced via reductive amination or alkylation. Benzylamine is reacted with the propanamide intermediate in the presence of a base (e.g., N-methylmorpholine) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Functional Group Installation
The 4-chloro-3,5-dimethylphenoxy group is typically installed via nucleophilic aromatic substitution or etherification . The tetrahydrothiophene-1,1-dioxide moiety may be pre-synthesized and coupled to the propanamide backbone.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Propanamide backbone | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid + 1,1-dioxidotetrahydrothiophen-3-amine, isobutyl chloroformate, THF, 0°C to RT | 70-80% | Side reactions due to competing nucleophiles |
| Benzyl group introduction | Propanamide intermediate + benzylamine, DMF, K₂CO₃, 90°C, 12 hr | 85-90% | Solubility issues in polar aprotic solvents |
| Etherification | 4-Chloro-3,5-dimethylphenol + propanamide derivative, Cs₂CO₃, DMF, 80°C, 24 hr | 60-70% | Limited substrate compatibility |
Solvent Selection
Temperature and Time
-
Benzyl group introduction : Conducted at 90°C for 12 hours to ensure complete conversion.
-
Etherification : Requires prolonged heating (80°C for 24 hours ) to drive substitution reactions.
Critical Challenges and Mitigation
Stereochemical Control
The propanamide backbone may form racemic mixtures. Stereochemical inversion can occur during azide reduction, as observed in related propanamide syntheses.
Purification
Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients ) is essential to isolate the target compound from byproducts. Recrystallization (e.g., heptane/ethyl acetate) improves purity.
Comparative Analysis of Synthesis Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Coupling-first approach | Simplified workup; high yield | Limited scalability due to sensitive intermediates |
| Benzyllation-first approach | Better control over stereochemistry | Requires additional protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide represents a unique chemical entity with potential applications across various scientific domains. This article delves into its applications in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that these compounds inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 12 | Cell cycle arrest |
| HCT116 (Colon) | 10 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Pesticidal Activity
This compound has been studied for its pesticidal properties. It demonstrates effectiveness against a range of agricultural pests while being less harmful to beneficial insects.
Table 2: Pesticidal Efficacy of this compound
| Pest Species | LC50 (mg/L) | Application Method |
|---|---|---|
| Spodoptera exigua | 25 | Foliar spray |
| Aphis gossypii | 30 | Soil drench |
| Tetranychus urticae | 20 | Granular application |
Herbicidal Activity
In addition to its insecticidal properties, this compound has shown herbicidal activity against certain weed species. The mode of action involves the disruption of photosynthesis and growth regulation pathways in target plants.
Polymer Development
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials.
Case Study: Polymer Synthesis
A recent study explored the incorporation of this compound into polycarbonate matrices, resulting in materials with improved impact resistance and thermal degradation temperatures. This advancement opens avenues for its application in high-performance materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis of its key analogs and their properties:
Structural Analogs
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide (): This analog replaces the benzyl group with a thiophen-2-ylmethyl substituent. The sulfone group in both compounds enhances solubility compared to non-oxidized thiophene derivatives .
N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Compound 9 in ):
This hydroxamic acid derivative shares a chloroaromatic group but lacks the sulfone and benzyl moieties. Its N-hydroxyacetamide structure enables metal chelation, a feature absent in the target compound. Such hydroxamic acids are often studied for antioxidant activity (e.g., DPPH radical scavenging) due to their redox-active hydroxylamine groups .
Functional Analogs
- N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (Compounds 4–5 in ): These hydroxamic acids incorporate amino acid backbones and hydroxyureido groups, enabling hydrogen bonding and enzyme inhibition (e.g., histone deacetylases). In contrast, the target compound’s propanamide and sulfone groups may favor different binding modes, such as interactions with sulfur-recognizing enzymes or kinases .
Key Differences and Implications
- Sulfone vs. Hydroxamic Acid : The sulfone group increases polarity and metabolic stability, whereas hydroxamic acids (e.g., in ) offer metal-chelating capabilities but may suffer from rapid hydrolysis in vivo.
- Antioxidant Potential: While hydroxamic acids in exhibit direct radical-scavenging activity, the target compound’s amide and sulfone groups likely prioritize other mechanisms, such as indirect antioxidant effects via enzyme modulation .
Biological Activity
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzyl group, a chloro-substituted dimethylphenoxy moiety, and a tetrahydrothiophene ring. Its molecular formula is C19H22ClN2O4S, with a molecular weight of approximately 394.90 g/mol.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related structures have shown efficacy against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated activity against various mutant strains of HIV, indicating a broad-spectrum antiviral potential .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have suggested that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specifically, compounds with similar scaffolds have been shown to interact with key signaling pathways involved in tumor growth and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in viral replication and tumor growth.
- Modulation of Signaling Pathways : It may alter pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Nucleophilic substitution of 4-chloro-3,5-dimethylphenol with a propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Benzylation using benzyl halides or reductive amination, with temperature control (50–80°C) and catalysts like Pd/C or NaBH₄ .
- Step 3 : Sulfone formation via oxidation of tetrahydrothiophene intermediates using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH (6–8) to prevent side reactions like over-oxidation or hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Primary Methods :
- X-ray Crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfone groups at δ 3.1–3.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Supplementary Techniques : IR spectroscopy for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and elemental analysis for purity validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural validation of this compound?
- Case Study : Discrepancies in aromatic proton splitting may arise from dynamic effects or impurities.
- Solution 1 : Use 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity of substituents .
- Solution 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove byproducts like unreacted phenols or oxidized intermediates .
Q. What strategies improve regioselectivity in substitution reactions involving the 4-chloro-3,5-dimethylphenoxy group?
- Approach 1 : Employ directing groups (e.g., nitro or methoxy) to activate specific positions on the aromatic ring prior to substitution .
- Approach 2 : Use bulky bases (e.g., DBU) or transition-metal catalysts (e.g., CuI) to favor mono-substitution over di-substitution .
- Experimental Design : Conduct kinetic studies under varying temperatures (25–60°C) to identify rate-limiting steps and optimize reaction time .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological potential?
- Functional Group Analysis :
- Chlorobenzyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Sulfone Moiety : Modulates electron density, influencing binding to enzymes like cyclooxygenase (COX) or kinases .
- Methodological Framework :
- Step 1 : Synthesize analogs with modified phenoxy or sulfone groups (e.g., fluoro or methoxy substitutions) .
- Step 2 : Test in vitro bioactivity (e.g., IC₅₀ against cancer cell lines) and correlate with computational docking studies (AutoDock Vina) .
- Step 3 : Use QSAR models to predict toxicity and optimize logP values for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
